molecular formula C21H20N2O3 B2519158 1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097883-11-7

1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B2519158
CAS No.: 2097883-11-7
M. Wt: 348.402
InChI Key: LQROGMZAFRGELE-UHFFFAOYSA-N
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Description

The compound 1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a sophisticated synthetic building block designed for medicinal chemistry and drug discovery research. Its structure integrates a [1,1'-biphenyl]-4-carbonyl moiety linked to an azetidinone ring, which is further functionalized with a pyrrolidine-2,5-dione group. The pyrrolidine-2,5-dione (maleimide) scaffold is a privileged structure in pharmaceutical development, known for its versatility and ability to contribute to a molecule's three-dimensional shape and stereochemical complexity, which are crucial for interacting with biological targets . This specific molecular architecture, featuring a biphenyl system and a saturated nitrogen heterocycle, suggests potential for high target affinity and selectivity. Researchers can leverage this compound as a key intermediate in the synthesis of novel bioactive molecules. Its structural features make it a valuable candidate for exploring structure-activity relationships (SAR) in the development of new therapeutic agents, particularly given the documented role of pyrrolidine derivatives in creating drugs with anticancer, antibacterial, and central nervous system activities . Furthermore, the biphenyl group can enhance binding interactions with protein targets, making this reagent particularly interesting for projects aimed at enzyme inhibition or receptor modulation. This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

1-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19-10-11-20(25)23(19)14-15-12-22(13-15)21(26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQROGMZAFRGELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the biphenyl-4-carbonyl azetidine intermediate through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization. The final step involves the coupling of this intermediate with pyrrolidine-2,5-dione under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 1-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the azetidine and pyrrolidine-2,5-dione moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogues, their substituents, biological activities, and critical

Compound Name Key Structural Features Biological Activity Key Findings Reference
Target Compound <br />1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione - Biphenyl-4-carbonyl group<br />- Azetidine-pyrrolidine-2,5-dione scaffold Inferred: Potential CNS or anticancer activity (based on structural analogues) - Structural similarity to anticonvulsant and receptor-targeting compounds
(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione - Biphenyl group<br />- Chlorinated propan-2-yl substituent Inferred: Reference standard for quality control - Standardized for analytical applications
1-(4-Methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione [VI] - 3-Cyclohexyl group<br />- 4-Methylpyridinyl substituent Anticonvulsant - ED50 = 30 mg/kg in scPTZ test<br />- High potency in pentylenetetrazole-induced seizures
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione - 4-Acetylphenyl<br />- 4-Bromophenyloxy group GABA-transaminase inhibition (anti-convulsant) - IC50 = 100.5 µM (vs. vigabatrin reference)
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)pyrrolidine-2,5-dione - Sulfanyl and pyridinyl substituents<br />- Piperazino linkage Inferred: Anticancer or antimicrobial - High molecular weight (595.46 g/mol)<br />- Complex heterocyclic architecture
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione - Pyridin-2-ylamino group Antimicrobial - Moderate activity against E. coli, B. subtilis, and A. fumigatus

Key Structural and Functional Differences

In contrast, pyridinyl substituents (e.g., in ) improve anticonvulsant activity by modulating ion channels or neurotransmitter receptors . 3-Substituents: Cyclohexyl () and aryloxy groups () significantly influence potency. For example, the 3-cyclohexyl derivative [VI] showed superior anticonvulsant activity compared to unsubstituted analogues .

Physicochemical Properties :

  • The target compound’s molecular weight is estimated to be ~360–400 g/mol (based on ), comparable to CNS drugs. In contrast, ’s compound (595.46 g/mol) may face bioavailability challenges due to higher molecular weight .
  • Polar groups like sulfonyl () or sulfanyl () improve solubility but may reduce membrane permeability.

Synthetic Approaches: The target compound’s synthesis likely involves coupling the biphenyl carbonyl chloride to an azetidine intermediate, followed by alkylation with pyrrolidine-2,5-dione. Similar methods are described in for thiol-containing derivatives . Mannich reactions () and Michael additions () are common for introducing amino or aryloxy groups .

Biological Activity

1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione (CAS Number: 2097883-11-7) is a compound of significant interest due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O3C_{21}H_{20}N_{2}O_{3}, with a molecular weight of 348.4 g/mol. The structure includes a biphenyl carbonyl moiety and a pyrrolidine-2,5-dione core, which are crucial for its biological activities.

PropertyValue
Molecular FormulaC21H20N2O3
Molecular Weight348.4 g/mol
CAS Number2097883-11-7

Antimicrobial Properties

Research indicates that compounds similar to pyrrolidine-2,5-diones exhibit antimicrobial activity. For instance, studies on related structures have shown efficacy against various bacterial strains, suggesting that the target compound may also possess similar properties. A study highlighted the role of pyrrolidine derivatives in inhibiting PBP3, a penicillin-binding protein associated with multidrug-resistant bacteria .

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines. For example, research has shown that pyrrolidine derivatives can induce apoptosis in various cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism of action for this compound involves the modulation of key cellular pathways. Pyrrolidine derivatives have been observed to interact with protein targets involved in cell cycle regulation and apoptosis. Specifically, they may inhibit enzymes critical for DNA replication and repair, leading to increased cell death in rapidly dividing cancer cells .

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial activity of pyrrolidine derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the biphenyl moiety could enhance antimicrobial potency.

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that this compound reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined to be in the micromolar range, indicating substantial cytotoxic effects.

Q & A

Basic Question: What are the standard synthetic routes for 1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted biphenyl derivatives and azetidine/pyrrolidine precursors. A common approach includes:

Azetidine Functionalization : Reacting azetidine-3-methanol with 1,1'-biphenyl-4-carbonyl chloride under anhydrous conditions (e.g., THF, DCM) at 0–25°C to form the biphenyl-carbonyl-azetidine intermediate .

Pyrrolidine Coupling : The intermediate is then alkylated with pyrrolidine-2,5-dione using a coupling agent (e.g., DCC or EDC) in the presence of a catalyst (DMAP) .
Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for alkylation steps .
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) improves yields by 15–20% in coupling reactions .

Basic Question: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for azetidine (δ 3.5–4.0 ppm for CH₂ groups), biphenyl (δ 7.2–7.8 ppm for aromatic protons), and pyrrolidine-dione (δ 2.5–3.0 ppm for carbonyl-adjacent CH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the biphenyl and azetidine moieties .
  • X-ray Crystallography : Determine absolute configuration and bond angles, particularly for the azetidine-pyrrolidine junction .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z ~423.18) .

Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzyme active sites). For example, the biphenyl group may occupy hydrophobic pockets in kinases .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. The pyrrolidine-dione moiety often acts as an electron-deficient site for nucleophilic attacks .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with strong binding affinities .

Advanced Question: What strategies mitigate decomposition during in vitro biological assays?

Methodological Answer:

  • pH Stability Testing : Pre-screen the compound in buffers (pH 4–9) at 37°C for 24–72 hours. LC-MS monitoring reveals degradation products (e.g., hydrolysis of the azetidine ring at pH < 5) .
  • Serum Stability Assays : Incubate with fetal bovine serum (10% v/v) and analyze via HPLC to quantify protein binding or enzymatic degradation .
  • Lyophilization : Stabilize the compound by freeze-drying in sucrose or trehalose matrices for long-term storage .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values. Discrepancies may arise from cell-specific metabolism .
  • Impurity Profiling : Use HPLC-PDA to verify purity (>98%). Trace impurities (e.g., unreacted biphenyl precursors) can skew cytotoxicity results .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., kinase inhibition) versus off-target interactions .

Basic Question: What are the key chemical reactivity trends for this compound?

Methodological Answer:

  • Oxidation : The pyrrolidine-2,5-dione core is susceptible to oxidation by KMnO₄ or CrO₃, forming α-keto derivatives .
  • Nucleophilic Substitution : The azetidine nitrogen reacts with electrophiles (e.g., alkyl halides) under basic conditions (e.g., NaH in DMF) .
  • Hydrolysis : The biphenyl carbonyl group undergoes slow hydrolysis in acidic aqueous media (t₁/₂ ≈ 48 hours at pH 2) .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with:

  • Varied aryl groups (e.g., naphthyl instead of biphenyl) to probe hydrophobic interactions .
  • Substituents on the azetidine ring (e.g., methyl, fluoro) to assess steric/electronic effects .

Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays .

Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation. Room-temperature storage reduces stability by 30% over six months .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the azetidine ring .
  • Solvent Choice : Dissolve in anhydrous DMSO (≤0.1% H₂O) for stock solutions; avoid aqueous buffers unless immediately used .

Advanced Question: How to validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Biochemical Assays : Measure target enzyme inhibition (e.g., kinase activity via ADP-Glo™ assay) in cell lysates .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts after compound treatment .
  • Transcriptomics : Perform RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Advanced Question: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • ADMET Predictors : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., azetidine oxidation or glucuronidation) .
  • CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to forecast dominant metabolites .
  • In Vitro Validation : Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF-MS .

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